5-Fluoro-2-(thian-4-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(thian-4-yloxy)pyridine: is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various scientific and industrial applications. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing fluorinated pyridines is the Baltz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production of 5-Fluoro-2-(thian-4-yloxy)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(thian-4-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridines .
Scientific Research Applications
Chemistry: 5-Fluoro-2-(thian-4-yloxy)pyridine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology: In biological research, fluorinated pyridines are studied for their potential as enzyme inhibitors and receptor modulators. The presence of fluorine can enhance the compound’s binding affinity and selectivity for specific biological targets .
Medicine: Fluorinated pyridines, including this compound, are investigated for their potential as pharmaceutical agents. Their unique properties can improve the pharmacokinetic and pharmacodynamic profiles of drugs .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(thian-4-yloxy)pyridine involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding to enzymes and receptors, potentially inhibiting their activity. The thian-4-yloxy group may also contribute to the compound’s overall binding affinity and selectivity .
Comparison with Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar reactivity but different substitution patterns.
5-Fluoro-2-methoxypyridine: Similar structure but with a methoxy group instead of a thian-4-yloxy group.
2,3,5-Trifluoropyridine: Contains multiple fluorine atoms, leading to different chemical properties.
Uniqueness: 5-Fluoro-2-(thian-4-yloxy)pyridine is unique due to the presence of both a fluorine atom and a thian-4-yloxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
5-fluoro-2-(thian-4-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNOS/c11-8-1-2-10(12-7-8)13-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNNXWZUWPHQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.